(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9,17-18H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKIGMTDMUQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190269 | |
| Record name | Boronic acid, B-[3-(4-ethyl-1-piperazinyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-45-2 | |
| Record name | Boronic acid, B-[3-(4-ethyl-1-piperazinyl)-5-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(4-ethyl-1-piperazinyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview:
- Starting materials: 3-bromo-5-fluorophenyl derivatives and 4-ethylpiperazine-based boronic acids or boronate esters.
- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium diacetate.
- Base: Potassium carbonate or potassium phosphate.
- Solvent: Mixtures of water, dioxane, or toluene.
- Reaction conditions: Elevated temperatures (80–100°C), inert atmosphere (nitrogen or argon), reaction times ranging from 12 to 24 hours.
Representative Data:
| Reaction Parameters | Data/Findings |
|---|---|
| Catalyst | Palladium diacetate or Pd(PPh₃)₄ |
| Base | Potassium carbonate or potassium phosphate |
| Solvent | Water/dioxane or toluene |
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Yield | Up to 89% (as per literature) |
Research Findings:
- A study reported an 89% yield when coupling 4-fluorophenylboronic acid with 3-bromo-5-fluorophenyl derivatives under Pd(0) catalysis in DMF at 80°C for 2 hours, followed by purification via chromatography.
- The reaction's efficiency depends on catalyst loading, solvent choice, and temperature control.
Boronation of Aromatic Precursors
An alternative route involves initial boronation of aromatic halides, followed by functional group transformations.
Methodology Overview:
Research Findings:
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boronation | p-Fluoro bromo benzene + Mg | THF, heat, 1 hour | ~75% | Formation of Grignard reagent |
| Boric acid formation | Grignard + trimethyl borate | 50°C, 3 hours | ~80% | Intermediate A |
| Hydrolysis | Acidic workup | Room temp | ~70% | Final boronic acid |
Hydrogenation and Functional Group Modification
For derivatives with amino groups, reduction of nitro intermediates followed by boronic acid formation is employed.
Methodology Overview:
Research Findings:
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | Aromatic precursor + HNO₃ | Reflux | Variable | Intermediate B |
| Hydrogenation | Pd/C, H₂ | 25–50°C, 4–6 hours | Up to 92% | Conversion to amino derivatives |
| Coupling | Boronic acid + Pd catalyst | 80°C, 12 hours | Variable | Final compound synthesis |
Notes on Reaction Conditions and Optimization
- Catalyst choice significantly influences yield and selectivity.
- Solvent systems such as aqueous mixtures or organic solvents like toluene, DMF, or dioxane are preferred based on substrate solubility.
- Temperature control is critical; higher temperatures favor coupling but may lead to side reactions.
- Reaction time varies from 2 hours in optimized Suzuki couplings to 24 hours in more complex multi-step syntheses.
Summary of Key Preparation Techniques
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | High efficiency, versatility | Requires palladium catalysts | Up to 89% |
| Boronation of aromatic halides | Direct, straightforward | Moderate yields, multi-step | 70–80% |
| Reduction of nitro intermediates | Suitable for amino derivatives | Additional reduction steps | Up to 92% |
Chemical Reactions Analysis
Types of Reactions
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Reduction of the boronic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and substituted fluorophenyl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid has shown potential in inhibiting the growth of certain cancer cell lines. Its ability to interfere with cellular processes makes it a candidate for developing new anticancer agents. For instance, studies have demonstrated that modifications in the boronic acid structure can enhance selectivity and potency against specific tumor types.
Targeting Protein Interactions
The compound's ability to form reversible covalent bonds with diols allows it to disrupt protein-protein interactions, which is vital in many biological processes. This property is being explored for therapeutic applications in diseases where such interactions are dysregulated, including various cancers and neurodegenerative diseases.
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as an important reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The compound's stability and reactivity make it suitable for coupling with various aryl halides to produce biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Functionalization of Aromatic Compounds
The compound can be utilized for the functionalization of aromatic systems, allowing the introduction of diverse functional groups. This versatility enhances its utility in synthetic organic chemistry, enabling chemists to design and synthesize novel compounds with desired properties.
Material Science
Development of Boron-Doped Materials
In material science, this compound can be employed in the synthesis of boron-doped materials. These materials exhibit unique electronic properties that are beneficial for applications in semiconductors and sensors. The incorporation of boron into materials can enhance their conductivity and stability.
Nanocomposite Formation
The compound has also been explored for creating nanocomposites that combine organic and inorganic materials. These composites can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Organic Synthesis
In a synthetic chemistry project, researchers successfully utilized this compound in a series of Suzuki-Miyaura reactions to synthesize a library of biaryl compounds. The reactions demonstrated high yields and selectivity, showcasing the compound's utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a ligand in catalysis and as a pharmacophore in drug design. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues and Substituent Effects
Key Compounds:
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride Substituent: 4-ethylpiperazine at the para position. Similarity: 0.81 (structural similarity score).
(3-Fluoro-5-(piperidin-1-yl)phenyl)boronic acid
- Substituent: Piperidine (saturated six-membered ring) instead of ethylpiperazine.
- Key Difference: Piperidine lacks the ethyl group and secondary amine, reducing hydrogen-bonding capacity and steric bulk compared to ethylpiperazine. This may result in weaker target interactions .
(3-Fluoro-5-morpholinophenyl)boronic acid Substituent: Morpholine (oxygen-containing heterocycle). Similarity: 0.71 (structural similarity score).
Physicochemical Properties
Table 1: Comparative Data on Key Properties
*Estimated based on substituent effects from .
Key Observations:
- pKa Modulation : Fluorine and ethylpiperazine substituents lower the pKa compared to unsubstituted PBA (8.7), making the compound more reactive at physiological pH (~7.4) .
- Binding Affinity : Ethylpiperazine’s steric and electronic effects may enhance target selectivity compared to simpler analogues like PBA or APBA .
Biological Activity
(3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1704074-45-0
- Molecular Formula : C13H18B F N2 O2
- Molecular Weight : 248.10 g/mol
Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. They can inhibit proteasomal degradation by binding to the active site of proteasome enzymes, which is critical for cellular protein regulation. This mechanism is particularly relevant in cancer therapy, where the modulation of protein degradation pathways can lead to increased apoptosis in cancer cells.
Anticancer Activity
Research has indicated that boronic acids can exhibit anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines through its effects on the proteasome pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | Proteasome inhibition leading to apoptosis |
| A549 (Lung Cancer) | 3.0 | Induction of cell cycle arrest |
| HeLa (Cervical Cancer) | 1.8 | Inhibition of anti-apoptotic proteins |
Antiparasitic Activity
Recent studies have explored the potential of boronic acids as antiparasitic agents. For example, modifications in the structure of related compounds have shown promising results against Cryptosporidium species, which are responsible for severe gastrointestinal infections.
| Compound | Target Parasite | EC50 (µM) | Notes |
|---|---|---|---|
| MMV665917 | C. parvum | 2.1 | Demonstrated oral efficacy in mouse models |
| This compound | C. hominis | TBD | Further studies needed for specific activity |
Case Studies and Research Findings
-
Case Study on Proteasome Inhibition :
A study demonstrated that this compound effectively inhibited the chymotrypsin-like activity of the proteasome in MCF-7 cells, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. -
Antiparasitic Screening :
In a screening assay against Cryptosporidium, derivatives of boronic acids were evaluated for their ability to inhibit parasite growth. The results indicated that structural modifications could enhance potency and selectivity against different strains.
Q & A
Basic: What are the optimal synthetic routes for synthesizing (3-(4-Ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. Key steps include:
- Protection/Deprotection Strategies : Use protected boronate esters (e.g., pinacol esters) to stabilize the boronic acid during synthesis. Post-polymerization deprotection with mild acidic or oxidative conditions ensures functional group retention .
- Catalytic Systems : Optimize palladium catalysts (e.g., Pd(Pt-Bu₃)₂ or Pd(OAc)₂ with ligands like [(t-Bu₃)HP]BF₄) for improved coupling efficiency, especially with heteroaryl partners .
- Microwave-Assisted Reactions : Enhance reaction rates and yields (e.g., 35–41% yields reported in heteroaryl couplings) by employing controlled microwave conditions .
Advanced: How can cross-coupling reactions involving this boronic acid be optimized for complex heteroaryl systems?
Methodological Answer:
- Ligand Selection : Use electron-rich ligands (e.g., Pt-Bu₃) to stabilize Pd(0) intermediates, critical for coupling with electron-deficient heteroarenes like pyridines or thiophenes .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity.
- Substrate Preactivation : Convert boronic acids to more reactive trifluoroborate salts to mitigate protodeboronation .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .
Basic: What characterization techniques are essential for verifying the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylpiperazine integration at δ ~2.5–3.5 ppm, fluorine coupling in ¹⁹F NMR) .
- HPLC-PDA/MS : Assess purity (>95%) and detect hydrolytic byproducts (e.g., boroxines) using reverse-phase C18 columns with mobile phases buffered at pH 6.5 .
- X-ray Crystallography : Resolve crystallographic data to confirm stereoelectronic effects of the ethylpiperazine and fluorine substituents .
Advanced: What mechanistic insights support its role as a β-lactamase inhibitor?
Methodological Answer:
- Structural Studies : Crystallographic data (PDB: 1GA9) show competitive binding to the active-site cleft of class C β-lactamases via boronic acid-Lewis acid interactions with catalytic serine residues .
- Kinetic Profiling : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., nitrocefin). Reported Ki values for aryl boronic acids range from 83 nM to µM .
- SAR Analysis : Modify the ethylpiperazine moiety to enhance hydrophobic interactions with conserved residues (e.g., Tyr221, Asn289) .
Data Contradiction: How to address variability in Suzuki coupling yields reported across studies?
Methodological Answer:
- Catalyst Batch Variability : Test multiple Pd sources (e.g., commercial vs. in-house synthesized catalysts) to rule out ligand degradation .
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Pd oxidation .
- Substrate Purity : Pre-purify boronic acid via recrystallization or flash chromatography to remove boroxine impurities .
Advanced: What strategies enable its incorporation into functional polymers?
Methodological Answer:
- Radical Copolymerization : Use AIBN initiators in toluene at 70°C to copolymerize with styrene or acrylates. Monitor boronic acid stability under radical conditions .
- Post-Polymerization Modification : React preformed polymers (e.g., polystyrene-co-maleic anhydride) with aminophenylboronic acid derivatives via NHS ester coupling .
- Dynamic Covalent Chemistry : Exploit boronate ester formation with diols (e.g., PEG) for self-healing hydrogels .
Methodological: How to analyze its stability under physiological or catalytic conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Quantify hydrolysis (e.g., boronic acid → boric acid) via ion chromatography .
- LC-HRMS : Identify degradation products (e.g., deboronation or piperazine oxidation) using high-resolution mass spectrometry .
- Chelation Studies : Titrate with mannitol or sorbitol to assess boronate ester reversibility under simulated biological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
